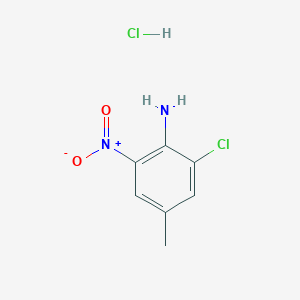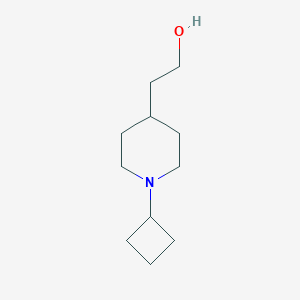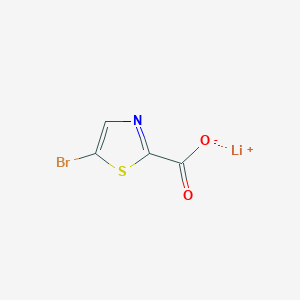![molecular formula C8H10ClF3N2 B1435623 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride CAS No. 1803607-61-5](/img/structure/B1435623.png)
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride
説明
“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803607-61-5 . It has a molecular weight of 226.63 . The compound is stored at room temperature and it appears as an oil .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is 1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is an oil at room temperature . It has a molecular weight of 226.63 .科学的研究の応用
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is utilized in the synthesis of APIs, which are the active components in medications. Its structure allows for the introduction of the trifluoromethyl group into various molecular frameworks, which is a common modification in medicinal chemistry to increase the metabolic stability and bioavailability of potential drug candidates .
Development of Cancer Therapeutics
The trifluoromethyl group is a significant moiety in many cancer drugs due to its ability to modulate the biological activity of molecules. This compound, with its trifluoromethyl group, can be used to synthesize intermediates that are crucial in the development of novel cancer therapeutics .
Ligand Synthesis for Chemical Reactions
In the field of synthetic chemistry, this compound can act as a precursor for the synthesis of pyridine-based ligands. These ligands are essential for stabilizing reactive intermediates in various chemical transformations, which is a critical step in the development of new synthetic methodologies .
Material Science Research
The compound’s unique chemical structure makes it suitable for creating materials with specific properties. For example, it can be used to synthesize compounds with electronic or photonic applications, contributing to advancements in material science .
Biochemical Studies
Due to its structural features, this compound can be employed in biochemical studies to understand the interaction between small molecules and biological targets. This is particularly useful in the field of drug discovery, where understanding these interactions is crucial for designing more effective drugs .
Chemical Synthesis Optimization
Researchers use this compound to explore new routes of chemical synthesis, aiming to improve the efficiency and yield of reactions. Its presence in a reaction can influence the course of the synthesis, leading to the discovery of more sustainable and cost-effective processes .
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The major use of TFMP derivatives, including “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIVYTFMYHWFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride | |
CAS RN |
1803607-61-5 | |
| Record name | 2-Pyridineethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
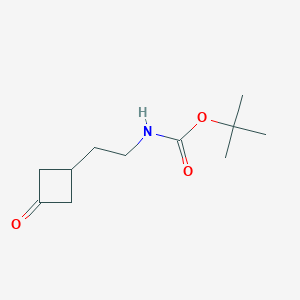
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
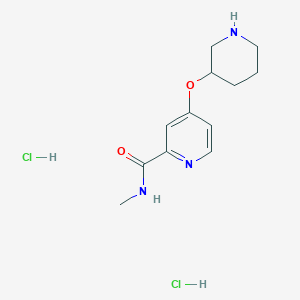
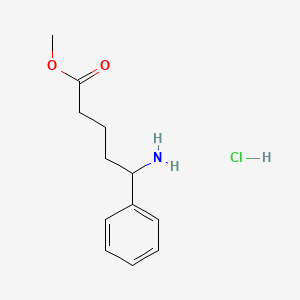
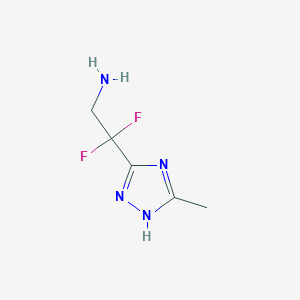
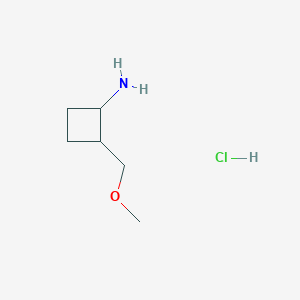
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
